4-(4-Tert-butylphenyl)butanal
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Overview
Description
4-(4-Tert-butylphenyl)butanal is an organic compound with the molecular formula C14H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further connected to a tert-butylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Tert-butylphenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of tert-butylbenzene with butanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the reduction of 4-(4-tert-butylphenyl)butanoic acid using a reducing agent like lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 4-(4-tert-butylphenyl)butanoic acid to the corresponding aldehyde. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-(4-tert-butylphenyl)butanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-(4-tert-butylphenyl)butanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: 4-(4-tert-Butylphenyl)butanoic acid.
Reduction: 4-(4-tert-Butylphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Tert-butylphenyl)butanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)butanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
4-(4-Tert-butylphenyl)butanal can be compared with other similar compounds, such as:
4-tert-Butylphenol: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(4-tert-Butylphenyl)butanoic acid: The oxidized form of this compound, which has different chemical properties and applications.
4-(4-tert-Butylphenyl)butanol: The reduced form of this compound, which is used in different synthetic applications.
The uniqueness of this compound lies in its aldehyde functional group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62518-66-5 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)butanal |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h7-11H,4-6H2,1-3H3 |
InChI Key |
DKKMZZPXYXGUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCC=O |
Origin of Product |
United States |
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